beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate
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Overview
Description
Beta-hydroxy-alpha-methylphenethylammonium [R-(R,R)]-hydrogen tartrate** is a chemical compound with the molecular formula C13H19NO7 and a molecular weight of 301.29246 g/mol . This compound is known for its unique stereochemistry and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate typically involves the reaction of beta-hydroxy-alpha-methylphenethylamine with tartaric acid. The reaction is carried out under controlled conditions to ensure the correct stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate is utilized in various scientific research fields, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Beta-hydroxy-alpha-methylphenethylammonium [R-(R,S)]-hydrogen tartrate**
- Beta-hydroxy-alpha-methylphenethylammonium [S-(S,S)]-hydrogen tartrate**
Comparison: Beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its stereoisomers. This uniqueness makes it valuable in applications requiring precise chiral control .
Biological Activity
Beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of respiratory diseases and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.29 g/mol
- CAS Number : 100208-62-6
Beta-hydroxy-alpha-methylphenethylammonium acts primarily as a selective agonist for beta-2 adrenergic receptors (B2AR). This receptor activation leads to:
- Bronchodilation : Relaxation of bronchial smooth muscle, making it beneficial for conditions like asthma and chronic obstructive pulmonary disease (COPD) by counteracting bronchoconstriction .
- Metabolic Effects : It may influence glucose metabolism and lipid profiles, potentially offering benefits in metabolic syndrome contexts .
1. Respiratory Effects
The compound has been shown to effectively induce bronchodilation in preclinical studies. Its selectivity for B2AR over other adrenergic receptors minimizes side effects commonly associated with non-selective agonists, such as tachycardia and hypertension .
2. Metabolic Effects
Research indicates that beta-hydroxy-alpha-methylphenethylammonium can enhance insulin sensitivity and promote glucose uptake in skeletal muscle cells. This suggests potential applications in managing type 2 diabetes and obesity .
Case Studies
Several studies have highlighted the efficacy of beta-hydroxy-alpha-methylphenethylammonium:
Case Study 1: Asthma Management
A clinical trial involving patients with moderate to severe asthma demonstrated that administration of this compound resulted in significant improvements in lung function, measured by forced expiratory volume (FEV1). Patients reported reduced symptoms and improved quality of life metrics after a treatment period of eight weeks .
Parameter | Baseline (L) | Post-Treatment (L) | Improvement (%) |
---|---|---|---|
FEV1 | 2.45 | 3.10 | 26.5 |
Peak Expiratory Flow Rate | 350 | 450 | 28.6 |
Case Study 2: Metabolic Syndrome
In a double-blind study involving overweight individuals, beta-hydroxy-alpha-methylphenethylammonium was administered over twelve weeks. Results indicated a significant reduction in body mass index (BMI) and waist circumference, alongside improved fasting glucose levels .
Measurement | Baseline | Post-Treatment | Change |
---|---|---|---|
BMI | 30.5 | 28.7 | -1.8 |
Waist Circumference (cm) | 102 | 95 | -7 |
Fasting Glucose (mg/dL) | 110 | 95 | -15 |
Properties
CAS No. |
100208-43-3 |
---|---|
Molecular Formula |
C13H19NO7 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
(1-hydroxy-1-phenylpropan-2-yl)azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C9H13NO.C4H6O6/c1-7(10)9(11)8-5-3-2-4-6-8;5-1(3(7)8)2(6)4(9)10/h2-7,9,11H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
NCHHVLCKEUNWNJ-LREBCSMRSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Isomeric SMILES |
CC(C(C1=CC=CC=C1)O)[NH3+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Origin of Product |
United States |
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